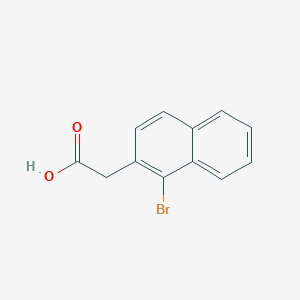
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CM5TMD) is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal molecule for a variety of laboratory experiments. CM5TMD has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various organic compounds, and as an inhibitor of enzymes. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs. In addition, it has been used in the study of the structure and function of DNA and RNA.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not yet fully understood. However, it is believed that 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole interacts with proteins, DNA, and RNA, and affects their structure and function. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been shown to inhibit the activity of enzymes, which suggests that it may act as an inhibitor of enzymatic reactions. In addition, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which suggests that it may act as an inhibitor of enzymatic reactions. In addition, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has also been found to affect the structure and function of proteins, as well as the structure and function of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments. It is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which limits its use in organic synthesis reactions.
Orientations Futures
There are a number of potential future directions for the use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in scientific research. It could be used to study the structure and function of proteins, as well as the mechanism of action of drugs. Additionally, it could be used to study the regulation of gene expression, and to develop new drugs and therapies. Finally, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole could be used to develop new catalysts and reagents for organic synthesis reactions.
Méthodes De Synthèse
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is synthesized via a multi-step process that involves the reaction of 2-chloro-4-methyl-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. First, the 2-chloro-4-methyl-1,3-thiazole is reacted with potassium hydroxide to form a potassium salt. This salt is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in a basic medium. The resulting product is then purified via recrystallization and crystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of 2-chloro-4-methyl-5-mercapto-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-4-methyl-5-mercapto-1,3-thiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 2-chloro-4-methyl-5-mercapto-1,3-thiazole in a suitable solvent, add the palladium catalyst.", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux and continue stirring for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product." ] } | |
Numéro CAS |
2223038-84-2 |
Nom du produit |
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Formule moléculaire |
C10H15BClNO2S |
Poids moléculaire |
259.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




